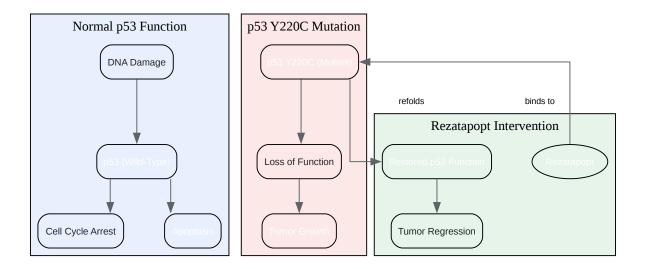


Rezatapopt Administration in Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals


Abstract

Rezatapopt (also known as PC14586) is a first-in-class, orally available small molecule designed to selectively reactivate the tumor suppressor function of the p53 protein in cancers harboring the specific Y220C mutation.[1][2] This mutation leads to the misfolding and inactivation of the p53 protein, a critical regulator of cell growth and division.[3] **Rezatapopt** binds to a crevice created by the Y220C mutation, stabilizing the protein in its wild-type conformation and restoring its ability to suppress tumor growth.[2][4] Preclinical studies in animal models have demonstrated significant anti-tumor efficacy, providing a strong rationale for its ongoing clinical development. These application notes provide a summary of the administration protocols and key findings from these pivotal preclinical investigations to guide researchers in the design of similar in vivo studies.

Mechanism of Action

The TP53 gene is the most frequently mutated gene in human cancers, with the Y220C mutation being a notable hotspot. This specific mutation results in a conformational change that destabilizes the p53 protein, abrogating its tumor-suppressive functions. **Rezatapopt** is designed to fit into a druggable pocket created by this mutation, effectively acting as a molecular "chaperone" to refold the mutant p53 protein into its active, wild-type conformation. This restoration of p53 function reactivates downstream signaling pathways that lead to cell cycle arrest, apoptosis, and tumor growth inhibition.

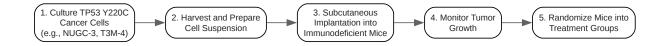
Click to download full resolution via product page

Figure 1: Rezatapopt's mechanism of action on the p53 Y220C mutant protein.

Preclinical Efficacy Data

Rezatapopt has demonstrated robust, dose-dependent anti-tumor activity in xenograft models of human cancers harboring the TP53 Y220C mutation. The most commonly cited models are NUGC-3 (gastric cancer) and T3M-4 (pancreatic cancer).

Animal Model	Treatment Group	Dosing Schedule	Tumor Growth Inhibition (TGI) / Regression	Reference
NUGC-3 Xenograft	Vehicle Control	Daily Oral Gavage	-	
Rezatapopt 25 mg/kg	Daily Oral Gavage	33% TGI		-
Rezatapopt 50 mg/kg	Daily Oral Gavage	71% TGI		
Rezatapopt 100 mg/kg	Daily Oral Gavage	80% Tumor Regression		
T3M-4 Xenograft	Vehicle Control	Daily Oral Gavage	-	
Rezatapopt 25 mg/kg	Daily Oral Gavage	40% TGI		-
Rezatapopt 50 mg/kg	Daily Oral Gavage	47% TGI	-	
Rezatapopt 100 mg/kg	Daily Oral Gavage	72% TGI	_	


Experimental Protocols

The following protocols are synthesized from published preclinical studies of **Rezatapopt**. These should serve as a guide and may require optimization for specific laboratory conditions and animal models.

Xenograft Mouse Model Establishment

A common method for evaluating anti-tumor efficacy in vivo is through the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Rezatapopt: A promising small-molecule "refolder" specific for TP53Y220C mutant tumors
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rezatapopt | PYNNACLE clinical study [pynnaclestudy.com]
- 3. onclive.com [onclive.com]
- 4. Rezatapopt: A promising small-molecule "refolder" specific for TP53Y220C mutant tumors
 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rezatapopt Administration in Preclinical Animal Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378407#rezatapopt-administration-protocol-in-preclinical-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com